1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
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Overview
Description
“1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a compound that contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a 1,2,4-thiadiazole ring, which is a type of heterocyclic compound . The physiological and toxicological properties of this compound are not known .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13FN2 . The InChI key, which is a unique identifier for chemical substances, is KIFCSMQTGWVMOD-UHFFFAOYSA-N . The compound has a molecular weight of 180.22 g/mol .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 180.22 g/mol, and its exact mass is 180.10627659 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Safety and Hazards
Future Directions
The future directions for research on “1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” could involve further investigation into its physiological and toxicological properties . Additionally, research could focus on exploring its potential biological activities, given the wide range of activities exhibited by compounds with a 1,3,4-thiadiazol moiety .
Mechanism of Action
Target of Action
It is known that the 1,3,4-thiadiazole moiety, a part of this compound, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
The 1,3,4-thiadiazol moiety has been shown to have good potency as anticonvulsant agents which are highly effective and have less toxicity .
Biochemical Pathways
The wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety suggests that it may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 23727 , which is within the optimal range for drug-like molecules, suggesting that it may have good bioavailability.
Result of Action
The wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety suggests that it may have diverse molecular and cellular effects .
Action Environment
The strong aromaticity of the 1,3,4-thiadiazole ring is responsible for providing low toxicity and great in vivo stability .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJKZMMESWROSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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